molecular formula C13H18ClNO B3387132 2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide CAS No. 790272-31-0

2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide

Cat. No.: B3387132
CAS No.: 790272-31-0
M. Wt: 239.74 g/mol
InChI Key: OEHBKRFGXPACOL-UHFFFAOYSA-N
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Description

2-Chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide is a chloroacetamide derivative featuring a 4-isopropylphenyl group attached to an ethylamine backbone, with a chloro-substituted acetamide moiety. This structure positions it within a broader class of N-substituted acetamides, which are studied for diverse pharmacological and chemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[1-(4-propan-2-ylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(2)11-4-6-12(7-5-11)10(3)15-13(16)8-14/h4-7,9-10H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHBKRFGXPACOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209672
Record name 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790272-31-0
Record name 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790272-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide typically involves the reaction of 1-[4-(propan-2-yl)phenyl]ethanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane complexes.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Acetamide Derivatives
Compound Name Key Substituents Molecular Formula
2-Chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide Chloroacetamide, 4-isopropylphenyl-ethylamine C₁₃H₁₇ClNO
Suvecaltamide Hydrochloride () 4-Isopropylphenyl, (R)-configured ethylamine with 5-(2,2,2-trifluoroethoxy)pyridine C₂₀H₂₂ClF₃N₂O₂
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl] Derivatives () Varied aryl groups (e.g., 3-nitrophenyl, 4-dimethylaminophenyl) C₁₈H₂₀N₂O₃ (e.g., 9e)
Florfenicol () Dichloroacetamide, fluorinated propanol, 4-methylsulfonylphenyl C₁₂H₁₄Cl₂FNO₄S

Key Observations :

  • The chloroacetamide group is a common feature, conferring electrophilic reactivity for covalent binding (e.g., enzyme inhibition) .
  • Polar groups (e.g., trifluoroethoxy in suvecaltamide, nitro in 9e) modulate solubility and target selectivity .

Key Observations :

  • High yields (e.g., 99% for 9d) correlate with electron-donating substituents (e.g., dimethylamino), which enhance reaction efficiency .

Physicochemical Properties

Table 3: NMR and Solubility Data
Compound ¹H NMR Shifts (Key Signals) Solubility/CNS Permeability
9c () δ 6.85 (aromatic H), δ 3.55 (CH₂CO) Moderate solubility in chloroform
9d () δ 7.25 (aromatic H, DMSO-d₆) High polarity due to dimethylamino
Suvecaltamide () Not provided Enhanced BBB penetration via trifluoroethoxy group

Key Observations :

  • Chloro substituents deshield adjacent protons (e.g., δ 3.55 for CH₂CO in 9c), influencing NMR profiles .
  • Trifluoroethoxy groups (suvecaltamide) increase lipophilicity, favoring CNS permeability .
Table 4: Therapeutic Targets and Mechanisms
Compound Biological Activity Therapeutic Use
Suvecaltamide () Voltage-activated calcium channel stabilizer Antiepileptic
9c–9f () Orexin-1 receptor antagonists Potential for sleep disorders
Florfenicol () Broad-spectrum antimicrobial Veterinary antibiotic

Key Observations :

  • Structural variations dictate target specificity :
    • The 4-isopropylphenyl group in suvecaltamide and the main compound may favor CNS targets .
    • Nitro and methoxy groups (e.g., 9e) in orexin antagonists suggest π-π stacking interactions with receptors .

Biological Activity

2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antidepressant applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound this compound can be classified as a substituted acetamide. Its structure includes a chloro group, which is known to enhance biological activity by improving lipophilicity and membrane permeability. The presence of the isopropyl group on the phenyl ring may also contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar chloroacetamides, providing insights into the biological activity of this compound.

Case Study: Antimicrobial Screening

A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides assessed their effectiveness against various microbial strains, including Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. The results indicated:

  • Gram-positive bacteria : Strong activity against S. aureus and MRSA.
  • Gram-negative bacteria : Moderate effectiveness against E. coli.
  • Yeast : Moderate activity against C. albicans.

The study concluded that the biological activity varied significantly with the substituents on the phenyl ring, particularly noting that halogenated derivatives exhibited enhanced lipophilicity, facilitating better penetration through cell membranes .

Antidepressant Activity

The potential antidepressant effects of compounds similar to this compound have been explored in recent research. The synthesis of various antidepressant molecules via metal-catalyzed reactions has been documented, emphasizing the importance of structural modifications in enhancing efficacy.

Research Findings

  • Synthesis Techniques : Advanced synthetic methods have been employed to create derivatives with improved antidepressant properties.
  • Mechanism of Action : Some studies suggest that these compounds may act on serotonin transporters or related pathways, contributing to their antidepressant effects.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAntidepressant ActivityKey Findings
This compoundEffective against Gram-positive bacteria; moderate against Gram-negativePotential antidepressant propertiesEnhanced lipophilicity aids in cellular uptake
N-(4-chlorophenyl)-2-chloroacetamideStrong against MRSA; less effective on E. coliNot directly studiedHigh lipophilicity noted
N-(3-bromophenyl)-2-chloroacetamideEffective against both Gram-positive and yeastNot directly studiedSignificant antimicrobial activity observed

Q & A

Q. What is the standard synthetic route for 2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution between 4-(propan-2-yl)phenethylamine and 2-chloroacetyl chloride. Key steps include:

  • Amine Activation : The primary amine reacts with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with yields typically 65–75% .
  • Optimization : Temperature control (<10°C) minimizes hydrolysis of the chloroacetamide group. Solvent choice (e.g., THF vs. DCM) impacts reaction rate and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • 1H/13C NMR : Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for methyl protons; δ 22–25 ppm for carbons) and chloroacetamide moiety (δ 4.0–4.2 ppm for CH2Cl; δ 165–170 ppm for carbonyl carbon) .
  • HRMS : Verify molecular ion [M+H]+ at m/z 268.0871 (calculated for C13H17ClNO+) .
  • FT-IR : Peaks at ~1660 cm⁻¹ (amide C=O) and 680 cm⁻¹ (C-Cl stretch) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Moderately lipophilic (logP ~2.8), soluble in DMSO (>50 mg/mL) and ethanol (~10 mg/mL), but poorly in aqueous buffers (<0.1 mg/mL at pH 7.4) .
  • Stability : Hydrolytically stable at pH 5–7 for 24 hours but degrades in alkaline conditions (pH >8) due to chloride displacement. Store desiccated at –20°C to prevent moisture absorption .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in receptor binding?

  • Analog Synthesis : Replace substituents systematically (Table 1). For example:
Analog StructureModificationImpact on ActivityReference
N-{1-[4-Fluorophenyl]ethyl}Fluorine substitutionIncreased metabolic stability
N-{1-[4-Methoxyphenyl]ethyl}Methoxy groupEnhanced solubility
  • Biological Assays : Test analogs against target receptors (e.g., orexin-1) using radioligand binding assays to quantify IC50 values .

Q. What computational strategies are effective in predicting the binding affinity of this compound to neurological targets?

  • Molecular Docking : Use the InChI key (LMIVOOIKJMVTTG-UHFFFAOYSA-N) to model interactions with orexin-1 receptors. Prioritize hydrogen bonds between the acetamide carbonyl and Tyr₃₁₈ .
  • MD Simulations : Assess stability of the ligand-receptor complex in a lipid bilayer over 100 ns. Analyze RMSD and binding free energy (MM-GBSA) to rank analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50 discrepancies in kinase inhibition may arise from ATP concentration differences (1 mM vs. 10 µM) .
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and in vitro functional assays (e.g., calcium flux for GPCR targets) .

Methodological Notes

  • Synthetic Reproducibility : Always confirm amine purity via TLC before reaction. Trace impurities (e.g., moisture) can reduce yields by 20–30% .
  • Data Interpretation : Cross-reference NMR shifts with PubChem data (CID 16226813) to validate assignments .
  • Safety : Use PPE (gloves, goggles) due to potential lachrymatory effects of chloroacetamide intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide
Reactant of Route 2
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2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide

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